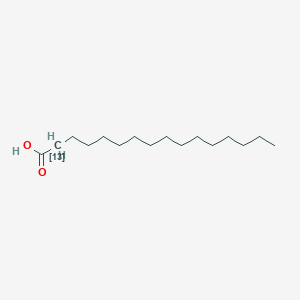
(213C)hexadecanoic acid
概要
説明
パルミチン酸-13C: は、動物や植物に広く存在する長鎖飽和脂肪酸であるパルミチン酸の炭素-13標識体です。 炭素-13同位体は、安定で非放射性な炭素の同位体であり、パルミチン酸-13Cはさまざまな科学研究用途において貴重なツールとなります .
準備方法
合成経路と反応条件: : パルミチン酸-13Cは、通常、パルミチン酸分子に炭素-13を組み込むことで合成されます。これは、脂肪酸合成経路で炭素-13標識された前駆体を用いることで実現できます。 反応条件は、多くの場合、炭素-13同位体の組み込みを確実にするために、特定の触媒と制御された環境の使用を伴います .
工業生産方法: : パルミチン酸-13Cの工業生産には、炭素-13標識された基質を使用した大規模合成が含まれます。 このプロセスは、収率と純度を最大限に高めるように最適化されており、多くの場合、最終製品が要求される仕様を満たしていることを確認するために、複数の精製工程と品質管理を伴います .
化学反応の分析
反応の種類: : パルミチン酸-13Cは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して、パルミチン酸-13Cを酸化させることができ、対応するケトンやアルデヒドが生成されます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤は、パルミチン酸-13Cを対応するアルコールに還元できます。
主要な生成物: : これらの反応から生成される主な生成物には、反応の種類と使用される試薬に応じて、ケトン、アルデヒド、アルコール、ハロゲン化誘導体が含まれます .
科学研究への応用
化学: : パルミチン酸-13Cは、代謝研究におけるトレーサーとして使用され、脂肪酸代謝の経路とメカニズムを理解しています。 細胞脂質へのパルミチン酸の取り込みを定量化し、脂肪酸の酸化と合成を研究するのに役立ちます .
生物学: : 生物学的研究では、パルミチン酸-13Cは、脂質代謝と生物における脂肪酸を伴う生化学経路を研究するために使用されます。 また、脂肪酸が細胞機能と遺伝子発現に与える影響を調べるためにも使用されます .
医学: : パルミチン酸-13Cは、代謝性疾患や心血管疾患など、さまざまな疾患における脂肪酸の役割を研究するために、医学研究で使用されています。 食事性脂肪が健康と疾患の進行に与える影響を理解するのに役立ちます .
産業: : 産業分野では、パルミチン酸-13Cは、脂肪酸を含む新製品やプロセスの開発に使用されています。 また、脂肪酸ベースの製品の一貫性と純度を確保するために、品質管理と保証にも使用されています .
科学的研究の応用
Chemistry: : Palmitic Acid-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism. It helps in quantifying the incorporation of palmitic acid into cellular lipids and studying fatty acid oxidation and synthesis .
Biology: : In biological research, Palmitic Acid-13C is used to study lipid metabolism and the biochemical pathways involving fatty acids in organisms. It is also used to investigate the effects of fatty acids on cellular functions and gene expression .
Medicine: : Palmitic Acid-13C is employed in medical research to study the role of fatty acids in various diseases, including metabolic disorders and cardiovascular diseases. It helps in understanding the impact of dietary fats on health and disease progression .
Industry: : In the industrial sector, Palmitic Acid-13C is used in the development of new products and processes involving fatty acids. It is also used in quality control and assurance to ensure the consistency and purity of fatty acid-based products .
作用機序
パルミチン酸-13Cは、脂肪酸の代謝経路に組み込まれることで効果を発揮します。自然なパルミチン酸と同様に代謝され、研究者は生物系内での取り込みと変換を追跡できます。 関連する分子標的と経路には、脂肪酸合成経路と酸化経路の酵素と中間体があります .
類似の化合物との比較
類似の化合物
パルミチン酸: 自然界に広く存在する、パルミチン酸-13Cの非標識体です。
ステアリン酸: 炭素鎖が長い、類似の特性を持つ別の長鎖飽和脂肪酸です。
独自性: : パルミチン酸-13Cの独自性は、炭素-13標識にあるため、代謝研究において正確な追跡と定量化が可能になります。 これは、脂肪酸代謝と関連する生化学経路を研究する研究者にとって貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Palmitic Acid: The non-labeled variant of Palmitic Acid-13C, commonly found in nature.
Stearic Acid: Another long-chain saturated fatty acid with similar properties but a longer carbon chain.
Oleic Acid: A monounsaturated fatty acid with one double bond, differing in its chemical reactivity and biological effects.
Uniqueness: : The uniqueness of Palmitic Acid-13C lies in its carbon-13 labeling, which allows for precise tracing and quantification in metabolic studies. This makes it a valuable tool for researchers studying fatty acid metabolism and related biochemical pathways .
特性
IUPAC Name |
(213C)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-XPOOIHDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584046 | |
| Record name | (2-~13~C)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-87-2 | |
| Record name | (2-~13~C)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287100-87-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














